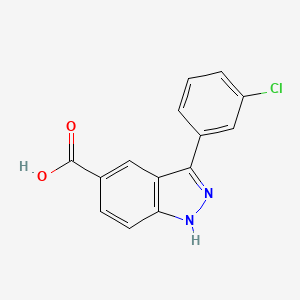
3-(3-chlorophenyl)-1H-indazole-5-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-1H-indazole-5-carboxylic acid is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorophenyl group and a carboxylic acid moiety in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzoyl chloride with hydrazine to form 3-chlorophenylhydrazine, which then undergoes cyclization with a suitable carboxylic acid derivative to yield the target compound. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3-(3-chlorophenyl)-1H-indazole-5-carboxylic acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and corresponding reduced forms.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-chlorophenyl)-1H-indazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. It may also interact with cellular pathways that regulate cell proliferation and apoptosis, contributing to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-1H-indazole-5-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
3-(3-chlorophenyl)-1H-indazole-5-carboxylate: Ester derivative of the target compound.
3-(4-chlorophenyl)-1H-indazole-5-carboxylic acid: Similar compound with a different position of the chlorine atom on the phenyl ring.
Uniqueness
3-(3-chlorophenyl)-1H-indazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group and the carboxylic acid moiety allows for versatile chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C14H9ClN2O2 |
|---|---|
Molecular Weight |
272.68 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1H-indazole-5-carboxylic acid |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-3-1-2-8(6-10)13-11-7-9(14(18)19)4-5-12(11)16-17-13/h1-7H,(H,16,17)(H,18,19) |
InChI Key |
PGYMRMCRQVOTDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC3=C2C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















